N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-15(27)16-4-2-6-18(12-16)22-21(28)14-25-8-10-26(11-9-25)20-13-17-5-3-7-19(17)23-24-20/h2,4,6,12-13H,3,5,7-11,14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZGSYNLMDXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=NN=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on existing literature, highlighting key findings, case studies, and structure-activity relationships.
The compound's molecular formula is with a molecular weight of 430.54 g/mol. It features a complex structure that includes an acetylphenyl moiety and a piperazine ring linked to a cyclopentapyridazine system.
Antisecretory and Antiulcer Activities
Research has indicated that derivatives of pyridazinones, which share structural similarities with this compound, exhibit significant gastric antisecretory and antiulcer activities. A study evaluated various pyridazinone derivatives for their effects on gastric secretion using the pylorus-ligated rat model. The findings suggested that certain structural features, such as the presence of a thiourea group or specific chain lengths between functional groups, enhance biological activity .
Structure-Activity Relationships (SAR)
The biological activity of compounds similar to this compound can be influenced by several factors:
- Functional Groups : The presence of specific functional groups such as thiourea or 2-cyanoguanidine has been linked to increased antisecretory effects.
- Chain Length : A four-carbon chain length between the pyridazinone ring and the functional group appears optimal for activity.
- Phenyl Substituents : The introduction of phenyl groups at certain positions enhances potency.
Study 1: Gastric Ulcer Models
In a study assessing the antiulcer properties of various compounds, including related pyridazinone derivatives, it was found that certain compounds significantly reduced ulcer index scores in stress-induced ulcer models in rats. The mechanisms were attributed to inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms .
Study 2: In Vitro Activity
Another investigation focused on the in vitro effects of similar compounds on gastric epithelial cells. Results indicated that these compounds could modulate signaling pathways associated with gastric secretion, potentially through interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses .
Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. The piperazine moiety is known to enhance the interaction with biological targets, which may lead to the development of new anticancer agents. Studies have shown that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines, making N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide a candidate for further exploration in cancer therapy .
Neuropharmacological Effects
The cyclopentapyridazine structure is associated with neuropharmacological activity. Compounds containing this scaffold have been investigated for their potential as anxiolytics and antidepressants. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Research suggests that the compound could have a favorable profile for treating mood disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study found that the compound inhibited proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Preliminary results indicate a reduction in tumor size in xenograft models treated with this compound compared to controls . Additionally, behavioral assays suggest potential anxiolytic effects in rodent models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide Structural Difference: Substitution of the 3-acetylphenyl group with a 2-chlorobenzyl group.
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Structural Difference: Replacement of the pyridazine core with a thienopyrimidine system. Functional Implication: Thienopyrimidine derivatives are known for anti-proliferative activity, as demonstrated in pancreatic cancer models. The sulfur atom in the thiophene ring may enhance π-stacking interactions with biological targets, a feature absent in the pyridazine-based compound.
Data Table: Comparative Analysis
Research Findings and Limitations
- Target Compound: No peer-reviewed studies directly address its pharmacological profile. Molecular modeling suggests that the acetyl group may improve hydrogen-bonding capacity with targets like kinases or GPCRs, but experimental validation is needed.
- Thienopyrimidine Analog: Demonstrated IC₅₀ values of <10 μM in pancreatic cancer cell lines, attributed to kinase inhibition or DNA intercalation. This highlights the importance of heterocycle choice in optimizing anti-cancer activity.
- Gaps : Direct comparative studies on binding affinity, metabolic stability, or toxicity are absent. Structural modifications (e.g., acetyl vs. chloro groups) warrant further investigation to elucidate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
